ELA-32 (human) -

ELA-32 (human)

Catalog Number: EVT-10920223
CAS Number:
Molecular Formula: C170H289N63O39S4
Molecular Weight: 3968 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Elabela, also known as Toddler, is a peptide that plays a significant role in cardiovascular development and function. The specific isoform ELA-32, consisting of 32 amino acids, is an endogenous agonist of the apelin receptor (APJ). ELA-32 has garnered attention for its potential therapeutic applications in heart failure and other cardiovascular diseases due to its involvement in various physiological processes, including vasodilation and cardiac output enhancement .

Source

ELA-32 is derived from the Elabela gene, which is expressed in various tissues, including the heart and vascular endothelium. This peptide is synthesized as part of a larger precursor protein that undergoes proteolytic cleavage to yield the active form. The peptide's discovery has been linked to significant physiological roles in embryonic development and adult cardiovascular health .

Classification

ELA-32 belongs to a class of peptides known as apelin receptor agonists. It is classified under the broader category of endogenous peptides that interact with G-protein-coupled receptors (GPCRs). These interactions are critical for mediating cardiovascular responses and regulating homeostasis within the body .

Synthesis Analysis

Methods

The synthesis of ELA-32 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. SPPS allows for the stepwise addition of amino acids to a growing peptide chain while attached to an insoluble resin. This method ensures high purity and yield of the final product.

Technical Details

During synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups of amino acids. After the complete assembly of the peptide chain, these protecting groups are removed to yield the final ELA-32 product. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure its quality before use in biological assays .

Molecular Structure Analysis

Structure

ELA-32 has a unique structure characterized by its 32 amino acid sequence. The peptide exhibits structural features that facilitate its binding to the apelin receptor, including hydrophobic regions and specific residues that engage in critical interactions with the receptor's binding site.

Data

The molecular weight of ELA-32 is approximately 3,500 Daltons. Studies using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided insights into its conformation and how it interacts with the APJ receptor .

Chemical Reactions Analysis

Reactions

ELA-32 undergoes several biochemical reactions upon binding to the APJ receptor, leading to various downstream signaling pathways. These include activation of phospholipase C, which results in increased intracellular calcium levels and subsequent activation of protein kinases.

Technical Details

The binding affinity of ELA-32 for the APJ receptor has been quantified using techniques such as radiolabeled ligand binding assays and bioluminescence resonance energy transfer (BRET) assays. These methods have demonstrated that ELA-32 exhibits potent agonistic activity compared to other apelin peptides such as apelin-13 .

Mechanism of Action

Process

The mechanism by which ELA-32 exerts its effects involves binding to the APJ receptor, leading to receptor activation and subsequent intracellular signaling cascades. This activation promotes vasodilation, enhances cardiac contractility, and modulates blood pressure.

Data

Research indicates that ELA-32 significantly increases levels of phosphorylated extracellular signal-regulated kinase (ERK) and endothelial nitric oxide synthase (eNOS), both crucial for cardiovascular function. These findings highlight the peptide's role in promoting endothelial health and cardiac output .

Physical and Chemical Properties Analysis

Physical Properties

ELA-32 is typically presented as a white or off-white powder. It is soluble in water and various organic solvents, making it suitable for both in vitro and in vivo studies.

Chemical Properties

The chemical stability of ELA-32 is influenced by factors such as pH and temperature. Studies have shown that it maintains structural integrity under physiological conditions but may degrade under extreme conditions or prolonged exposure to light.

Relevant data on its stability indicate that ELA-32 retains biological activity over a range of pH values (approximately 5 to 8), which corresponds with typical physiological environments .

Applications

Scientific Uses

ELA-32 has potential applications in various areas of biomedical research:

  • Cardiovascular Research: Investigating its role in heart development and function.
  • Therapeutic Development: Exploring its use as a treatment for heart failure and other cardiovascular diseases.
  • Endocrine Studies: Understanding its effects on metabolic processes related to obesity and diabetes.

Research continues to explore the therapeutic potential of ELA-32 in enhancing cardiac function and mitigating diseases associated with impaired cardiovascular signaling pathways .

Endogenous Biosynthesis and Proteolytic Processing of ELA-32

Genetic Encoding and Precursor Protein Maturation

The APELA gene (also designated ELABELA or TODDLER), located on human chromosome 4 (4q32.3), encodes a 54-amino-acid preproprotein. This gene was initially misannotated as a non-coding RNA due to its compact open reading frame and short transcript length. The primary translation product consists of an N-terminal signal peptide (22 residues), followed by the mature ELA-32 sequence and a C-terminal extension. Evolutionary conservation analyses reveal >80% sequence homology in the mature peptide region across vertebrates, underscoring its fundamental biological role. Post-translational processing begins cotranslationally in the endoplasmic reticulum, where the signal peptide directs the nascent chain into the secretory pathway. Signal peptidase cleaves this peptide, generating an unstable intermediate that traffics to the Golgi apparatus for further maturation. The mature ELA-32 peptide (amino acids 23–54 of preproprotein) adopts a constrained structure stabilized by a disulfide bridge between cysteine residues at positions 17 and 22 (numbered within ELA-32 as Cys¹⁷ and Cys²²), which is critical for receptor binding affinity [1] [4] [10].

Enzymatic Cleavage Mechanisms Generating ELA-32 Isoforms

Proteolytic liberation of ELA-32 from its precursor relies on dibasic residue cleavage sites (Arg²²-Arg²³ and Arg⁴³-Arg⁴⁴). In vitro furin protease assays confirm efficient processing at these sites, generating ELA-32 as the primary bioactive isoform. Further C-terminal truncation yields shorter peptides:

  • ELA-21: Produced via cleavage after Arg³³
  • ELA-11: Generated after cleavage at Arg⁴³ [1] [9]

Human tissue metabolism studies reveal additional processing dynamics. When incubated in human plasma, ELA-32 exhibits a half-life of 47.2 ± 5.7 minutes, undergoing stepwise degradation by carboxypeptidases and endopeptidases. Major metabolites identified via liquid chromatography-tandem mass spectrometry include ELA-20 (loss of C-terminal Phe³²), ELA-19 (loss of Pro³¹-Phe³²), and ELA-16 (loss of Val²⁸-Pro²⁹-Pro³⁰-Pro³¹-Phe³²). In contrast, renal metabolism is rapid (half-life = 44.2 ± 3 seconds), yielding ELA-11 as a dominant fragment due to high brush-border peptidase activity [1] [6] [7].

Table 1: Proteolytic Enzymes Involved in ELA-32 Maturation and Degradation

Enzyme ClassSpecific EnzymeCleavage SiteResulting Fragment
Proprotein convertaseFurinArg²²↓Arg²³ (preproprotein)ELA-32
CarboxypeptidasesPlasma carboxypeptidase NSequential C-terminal cleavageELA-20, ELA-19
EndopeptidasesRenal tubular peptidasesMultiple sites (e.g., Leu¹⁶↓Cys¹⁷)ELA-16, ELA-11

Tissue-Specific Expression Patterns in Human Cardiovascular and Renal Systems

ELA-32 demonstrates highly compartmentalized expression:

  • Renal System: Dominant expression occurs in cortical and medullary collecting ducts, particularly in principal cells co-localizing with aquaporin-2 water channels. Immunohistochemistry detects ELA-32 in tubular epithelial cells, with minimal glomerular staining. Quantitative polymerase chain reaction shows APELA mRNA abundance in adult human kidneys exceeds cardiac levels by >15-fold. During acute kidney injury, renal ELA-32 expression decreases significantly, suggesting a protective homeostatic role [2] [9].

  • Cardiovascular System: Vascular endothelial cells exhibit robust ELA-32 immunoreactivity, with arterial expression exceeding venous levels. In cardiac tissue, ELA-32 localizes to atrial and ventricular cardiomyocytes, though at lower concentrations than in renal tissues. Pulmonary artery hypertension reduces ELA-32 expression in human pulmonary endothelial cells and right ventricular myocardium, correlating with disease severity [4] [6] [10].

Table 2: ELA-32 Distribution in Human Tissues

TissueLocalizationExpression LevelDetection Method
KidneyApical membrane of collecting duct principal cellsHigh (mRNA and protein)Immunofluorescence, quantitative polymerase chain reaction
Coronary arteryVascular endotheliumModerateImmunohistochemistry, mass spectrometry
HeartCardiomyocytes (atria > ventricles)Low to moderateImmunoassay, quantitative polymerase chain reaction
PlacentaTrophoblastsHigh during gestationImmunohistochemistry, enzyme immunoassay

Notably, ELA-32 exists in human circulation at picomolar concentrations, detectable via enzyme immunoassay and mass spectrometry. However, endogenous peptide quantification remains technically challenging due to oxidation susceptibility and poor chromatographic resolution of isoforms [1] [5] [7].

Properties

Product Name

ELA-32 (human)

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-13-(3-amino-3-oxopropyl)-7,10-bis(3-carbamimidamidopropyl)-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C170H289N63O39S4

Molecular Weight

3968 g/mol

InChI

InChI=1S/C170H289N63O39S4/c1-86(2)70-109(215-137(245)97(36-19-21-55-171)203-133(241)99(38-23-57-194-164(178)179)205-135(243)101(40-25-59-196-166(182)183)208-141(249)106(53-68-273-14)212-158(266)131(92(13)235)229-150(258)112(73-89(7)8)216-148(256)116(78-128(177)239)222-157(265)129(90(9)10)227-156(264)123-47-31-65-231(123)159(267)107(44-29-63-200-170(190)191)213-132(240)96(173)49-51-125(174)236)143(251)209-102(41-26-60-197-167(184)185)136(244)204-98(37-20-22-56-172)138(246)218-113(75-94-79-192-84-201-94)146(254)220-115(77-127(176)238)149(257)226-120-83-276-275-82-119(225-139(247)103(42-27-61-198-168(186)187)206-134(242)100(39-24-58-195-165(180)181)207-140(248)105(50-52-126(175)237)211-144(252)110(71-87(3)4)217-153(120)261)152(260)214-108(54-69-274-15)160(268)230-64-30-45-121(230)154(262)221-111(72-88(5)6)145(253)219-114(76-95-80-193-85-202-95)147(255)224-118(81-234)151(259)210-104(43-28-62-199-169(188)189)142(250)228-130(91(11)12)162(270)232-66-32-46-122(232)155(263)223-117(74-93-34-17-16-18-35-93)161(269)233-67-33-48-124(233)163(271)272/h16-18,34-35,79-80,84-92,96-124,129-131,234-235H,19-33,36-78,81-83,171-173H2,1-15H3,(H2,174,236)(H2,175,237)(H2,176,238)(H2,177,239)(H,192,201)(H,193,202)(H,203,241)(H,204,244)(H,205,243)(H,206,242)(H,207,248)(H,208,249)(H,209,251)(H,210,259)(H,211,252)(H,212,266)(H,213,240)(H,214,260)(H,215,245)(H,216,256)(H,217,261)(H,218,246)(H,219,253)(H,220,254)(H,221,262)(H,222,265)(H,223,263)(H,224,255)(H,225,247)(H,226,257)(H,227,264)(H,228,250)(H,229,258)(H,271,272)(H4,178,179,194)(H4,180,181,195)(H4,182,183,196)(H4,184,185,197)(H4,186,187,198)(H4,188,189,199)(H4,190,191,200)/t92-,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,129+,130+,131+/m1/s1

InChI Key

QSDOQAYDPQAWEK-PXWSXZDTSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)N8CCCC8C(=O)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)C)CCC(=O)N)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)N)O

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